

Technical Guide: Physicochemical Profiling & Stability of 5-(3-Chlorophenyl)thiazol-2-amine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213

[Get Quote](#)

Compound Identity & Core Specifications

5-(3-Chlorophenyl)thiazol-2-amine is a 2-aminothiazole derivative characterized by an electron-withdrawing chlorophenyl moiety at the 5-position. This structural feature significantly influences its basicity, lipophilicity, and solubility profile compared to the unsubstituted parent heterocycle.

Parameter	Specification
Chemical Name	5-(3-Chlorophenyl)-1,3-thiazol-2-amine
CAS Registry Number	1249447-08-2
Molecular Formula	C ₉ H ₇ ClN ₂ S
Molecular Weight	210.68 g/mol
SMILES	<chem>Nc1nc(cs1)-c1cccc(Cl)c1</chem>
Appearance	Off-white to pale yellow crystalline solid
Melting Point	160–165 °C (Class characteristic range)

Physicochemical Profile

Solubility Data

The solubility of **5-(3-Chlorophenyl)thiazol-2-amine** is governed by its lipophilic chlorophenyl tail and the weakly basic aminothiazole headgroup.

Aqueous Solubility Prediction: The compound exhibits low aqueous solubility at neutral pH due to the high lipophilicity of the chlorophenyl ring and the neutral state of the thiazole nitrogen.

- Water (pH 7.4): < 0.1 mg/mL (Predicted: Class IV/II borderline)
- 0.1 N HCl (pH 1.0): > 5 mg/mL (Protonation of thiazole nitrogen improves solubility)

Organic Solvent Solubility:

Solvent	Solubility Rating	Application
DMSO	High (> 50 mg/mL)	Primary stock solution solvent.
DMF	High (> 50 mg/mL)	Alternative stock solvent.
Methanol	Moderate (10–20 mg/mL)	Used for HPLC sample preparation.

| Acetonitrile | Moderate | Mobile phase component. |

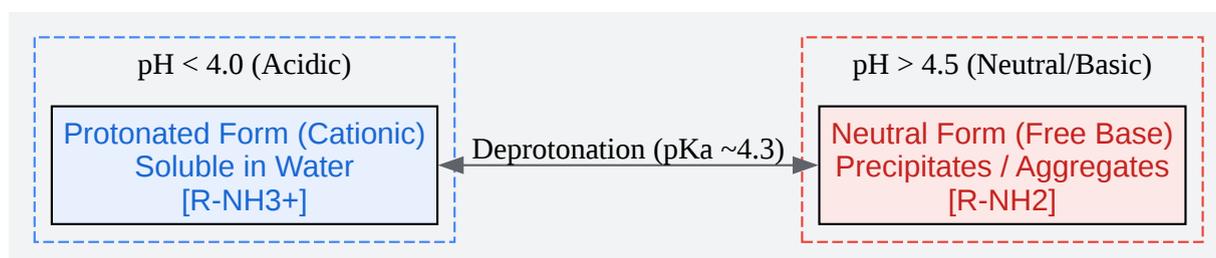
Ionization (pKa) & pH-Dependent Behavior

The 2-aminothiazole core is a weak base. The 3-chlorophenyl substituent exerts an electron-withdrawing effect (Hammett

), reducing the electron density on the ring nitrogen.

- Parent 2-Aminothiazole pKa: ~5.36
- Estimated pKa of 5-(3-Cl-Ph) analog: 4.2 – 4.5

Implication: At physiological pH (7.4), the compound exists >99.9% in its neutral, uncharged form, driving its poor aqueous solubility. Significant solubilization requires pH < 3.0.



[Click to download full resolution via product page](#)

Figure 1: pH-dependent ionization equilibrium affecting solubility.

Stability & Degradation Pathways

Chemical Stability

The thiazole ring is aromatic and generally robust, but the free amino group and the sulfur atom present specific vulnerabilities.

- **Oxidative Instability:** The 2-amino group is susceptible to oxidation, potentially forming azo-dimers or N-oxides upon prolonged exposure to air or light in solution.
- **Hygroscopicity:** While the free base is relatively non-hygroscopic, salt forms (e.g., HCl salts) are often hygroscopic and must be stored in desiccators.
- **Hydrolysis:** The thiazole ring is stable to hydrolysis under standard conditions. However, extreme acidic conditions at high temperatures can lead to ring opening.

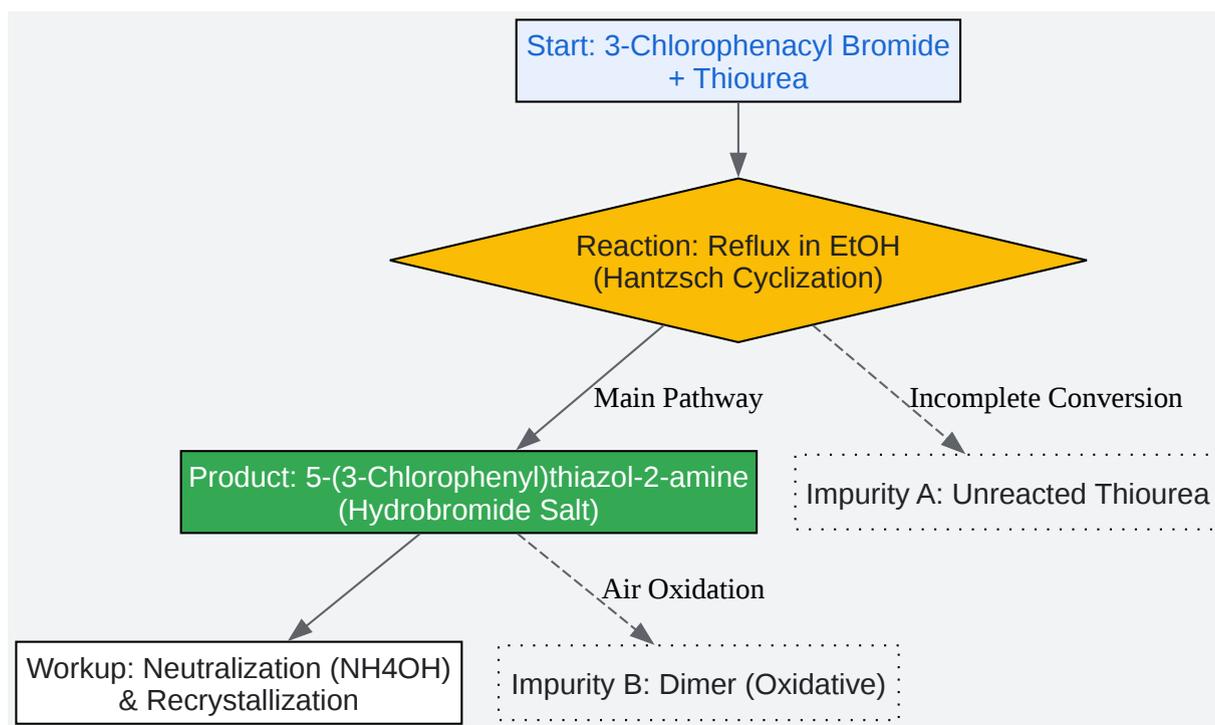
Synthesis-Related Impurities (Hantzsch Method)

Understanding the synthesis helps identify likely impurities in commercial batches. The standard synthesis involves the reaction of 3-chlorophenacyl bromide with thiourea.

Common Impurities:

- **Unreacted Thiourea:** Highly polar, elutes early in Reverse Phase HPLC.
- **Alpha-Haloketone (3-Chlorophenacyl bromide):** Alkylating agent, potential genotoxic impurity (PGI).

- Dimerized Byproducts: Oxidative coupling of the product.



[Click to download full resolution via product page](#)

Figure 2: Synthesis pathway and potential impurity origin.

Experimental Protocols

HPLC Method for Purity & Stability Profiling

Use this method to assess purity or monitor degradation during stability studies.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.

- Gradient:
 - 0-2 min: 5% B
 - 2-10 min: 5% -> 95% B (Linear Ramp)
 - 10-12 min: 95% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic ring) and 280 nm.
- Retention Time Prediction: The compound is moderately lipophilic; expect elution around 6-7 minutes in this gradient.

Solubility Assay (Shake-Flask Method)

To determine exact solubility in a specific buffer:

- Preparation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 2.0, 7.4).
- Equilibration: Shake at 25°C for 24 hours.
- Separation: Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.
- Quantification: Analyze the supernatant via HPLC against a standard curve prepared in DMSO.

Handling & Storage Recommendations

Condition	Recommendation	Rationale
Storage Temperature	2–8 °C	Slows oxidative degradation of the amino group.
Atmosphere	Inert Gas (Argon/Nitrogen)	Prevents oxidation and moisture absorption.
Container	Amber Glass Vial	Protects from potential photodegradation.
Solution Stability	Use within 24 hours	Solutions in DMSO may degrade; avoid freeze-thaw cycles.

References

- BLDpharm. (n.d.). **5-(3-Chlorophenyl)thiazol-2-amine** Product Sheet (CAS 1249447-08-2). Retrieved from
- Kocabas, E., et al. (2010). "A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts." *Heterocycles*, 81(12).[1] (Describes general Hantzsch synthesis conditions for 2-amino-5-arylthiazoles).
- McGarity, D., et al. (2014).[1][2] "An Anomalous Hammett Correlation for a Series of Substituted 3-Benzyl-2-phenyl-1,3-thiazolidin-4-ones." *International Journal of Chemistry*, 6(4). (Provides context on Hammett constants and substituent effects in thiazole-related systems).
- PubChem. (2025).[3] 2-Aminothiazole Compound Summary. Retrieved from (Baseline pKa and solubility data for the parent scaffold).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. triggered.stanford.clockss.org](https://triggered.stanford.clockss.org) [triggered.stanford.clockss.org]
- [2. researchgate.net](https://researchgate.net) [researchgate.net]
- [3. 4,5-Dihydro-2-thiazolamine | C3H6N2S | CID 15689 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Profiling & Stability of 5-(3-Chlorophenyl)thiazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1488213#5-3-chlorophenyl-thiazol-2-amine-solubility-and-stability-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com